Guanosine-2-deoxy-2-fluoro-D-glucose diphosphate ester
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Overview
Description
Guanosine-2-deoxy-2-fluoro-D-glucose diphosphate ester is a synthetic compound that combines the properties of guanosine, a nucleoside, with a modified glucose molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of guanosine-2-deoxy-2-fluoro-D-glucose diphosphate ester typically involves multiple steps. The process begins with the preparation of 2-deoxy-2-fluoro-D-glucose, which is then phosphorylated to form the diphosphate ester. The final step involves the coupling of this diphosphate ester with guanosine. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and continuous flow reactors to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
Guanosine-2-deoxy-2-fluoro-D-glucose diphosphate ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atom in the glucose moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Guanosine-2-deoxy-2-fluoro-D-glucose diphosphate ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of guanosine-2-deoxy-2-fluoro-D-glucose diphosphate ester involves its interaction with specific molecular targets and pathways. The compound can inhibit the formation of lipid-linked sugars, which are essential for protein glycosylation. This inhibition occurs through the binding of the compound to enzymes involved in the glycosylation process, thereby preventing the formation of key intermediates .
Comparison with Similar Compounds
Similar Compounds
2-Deoxy-2-fluoro-D-glucose: A glucose analog used in radiotracer studies.
Fludeoxyglucose: Another glucose analog used in medical imaging.
Uniqueness
Guanosine-2-deoxy-2-fluoro-D-glucose diphosphate ester is unique due to its combined structure of guanosine and modified glucose. This dual functionality allows it to participate in a broader range of biochemical reactions and makes it a valuable tool in various research applications .
Properties
CAS No. |
67341-45-1 |
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Molecular Formula |
C16H24FN5O15P2 |
Molecular Weight |
607.3 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R,4S,5S,6R)-3-fluoro-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C16H24FN5O15P2/c17-6-10(26)8(24)4(1-23)35-15(6)36-39(31,32)37-38(29,30)33-2-5-9(25)11(27)14(34-5)22-3-19-7-12(22)20-16(18)21-13(7)28/h3-6,8-11,14-15,23-27H,1-2H2,(H,29,30)(H,31,32)(H3,18,20,21,28)/t4-,5-,6-,8-,9-,10-,11-,14-,15?/m1/s1 |
InChI Key |
XCTFCJLBVWFRGN-PUOYUIIASA-N |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)F)O)O)N=C(NC2=O)N |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OC4C(C(C(C(O4)CO)O)O)F)O)O)N=C(NC2=O)N |
Origin of Product |
United States |
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